(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUVAGQUKWMDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138500-88-6 | |
| Record name | 4-Aminomethylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boronic Ester Formation via Palladium-Catalyzed Cross-Coupling
A widely adopted route involves the Miyaura borylation of halogenated precursors. For example, 3-bromo-4-methylbenzylamine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (Bpin) in the presence of a base:
Key Reaction Conditions:
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Catalyst: Pd(dppf)Cl (1–5 mol%)
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Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
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Temperature: 80–100°C
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Duration: 12–24 hours
Challenges and Optimization:
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Amine Protection: The primary amine group requires protection (e.g., as a tert-butyl carbamate) to prevent side reactions during coupling. Deprotection with HCl in dioxane restores the amine.
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Oxygen Sensitivity: Reactions must be conducted under inert atmosphere (N or Ar) to prevent boronic ester oxidation.
Reductive Amination of Boronic Acid Derivatives
An alternative approach employs reductive amination of 4-boronoacetophenone pinacol ester with ammonia or ammonium acetate:
Reaction Parameters:
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Reducing Agent: Sodium borohydride (NaBH) or cyanoborohydride (NaBHCN)
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Solvent: Methanol or ethanol
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Temperature: 0–25°C
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Duration: 4–8 hours
Yield: 60–75% after recrystallization from ethyl acetate/hexane.
Industrial-Scale Production
The process outlined by Xue et al. (2014) demonstrates scalability for related boronic esters:
Key Steps:
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Nitro Reduction: Start with 4-nitrobenzeneboronic acid pinacol ester , reduce nitro to amine using H/Pd-C or NaBH.
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Purification: Crystallization from ethanol/water (9:1) achieves >99% purity.
Advantages:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Miyaura Borylation | 70–85% | >95% | High | $$$ |
| Reductive Amination | 60–75% | 90–95% | Moderate | $$ |
| Direct Amination | 87% | >98% | Low | $$$$ |
| Industrial Nitro Reduction | ≥90% | >99% | High | $$ |
Trade-offs:
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Miyaura Borylation: Preferred for scalability but requires specialized catalysts.
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Direct Amination: High purity but limited to small-scale synthesis due to hydrazine use.
Challenges and Mitigation Strategies
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Boronic Ester Hydrolysis: Moisture-sensitive intermediates necessitate anhydrous conditions. Storage under N with molecular sieves extends shelf life.
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Amine Oxidation: Antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt% prevent degradation during storage.
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Purification Complexity: HPLC or silica gel chromatography resolves co-eluting byproducts .
Chemical Reactions Analysis
Types of Reactions
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Phenols: Produced via oxidation of the boronic ester group.
Scientific Research Applications
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides to form biaryl compounds. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, ensuring efficient coupling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Halogenated analogs exhibit modified electronic and steric properties, influencing reactivity and physical characteristics. Key examples include:
a. [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4c)
- Substituents : Fluorine at position 3, boronate at position 3.
- Properties : Melting point 62°C, 98% yield.
- ¹¹B-NMR : 30.12 ppm (CD₃OD), consistent with boronate stability.
- Applications : Enhanced electron-withdrawing effects improve cross-coupling efficiency in electron-rich systems .
b. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4d)
- Substituents : Chlorine at position 3, boronate at position 4.
- Properties : Melting point 56°C, lower yield (36%) due to steric hindrance.
- ¹¹B-NMR : 30.45 ppm (CD₃OD).
- Applications : Chlorine’s inductive effect stabilizes intermediates in palladium-catalyzed reactions .
c. [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
Hydroxyl-Substituted Analogs
Replacing the amine with a hydroxyl group alters polarity and hydrogen-bonding capacity:
a. [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a)
N-Substituted Amine Derivatives
Modification of the amine group enhances solubility or introduces new reactive sites:
a. N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
- Substituents : Dimethylamine (-N(CH₃)₂) and hydrochloride salt.
- Properties : Improved water solubility due to quaternization.
- Applications : Pharmaceutical intermediates; cationic surfactants in micellar catalysis .
b. 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine
Extended Aromatic Systems
Incorporation into larger π-systems modifies electronic properties for materials science:
a. N-Methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine (V1)
- Structure : Pyrene-appended boronate with tertiary amine.
- Formula: C₃₁H₃₂BNO₂.
- Applications : Fluorescent sensors for lactate detection via quantum capacitance modulation .
b. Tetrakis[(4-dihydroxyboryl)phenyl]silane
- Structure : Tetraphenylsilane core with four boronate groups.
- Applications: Monomer for covalent organic frameworks (COFs) with high surface area .
Comparative Data Table
Key Research Findings
Halogen Effects : Fluorine and chlorine substituents lower LUMO energy, enhancing Suzuki coupling rates with electron-rich aryl halides .
Amine vs.
N-Substitution : Quaternized amines (e.g., hydrochloride salts) improve solubility in polar solvents, critical for biomedical applications .
Extended π-Systems : Pyrene- and terpyridine-linked derivatives exhibit tunable optoelectronic properties for OLEDs and sensors .
Biological Activity
The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine , also known by its CAS number 302348-51-2 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 234.10 g/mol . The structure features a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉BO₃ |
| Molecular Weight | 234.10 g/mol |
| Melting Point | 77°C |
| Purity | ≥98.0% (GC,T) |
Biological Activity Overview
The biological activity of the compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent. Research highlights several key areas:
1. Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, modifications in the structural components can enhance aqueous solubility and metabolic stability while maintaining efficacy against malaria parasites such as Plasmodium falciparum .
2. GSK-3β Inhibition
Inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β) are critical for various therapeutic applications. Compounds derived from similar scaffolds have shown promising inhibitory activity against GSK-3β with IC50 values ranging from 8 nM to 1314 nM , indicating that structural modifications can lead to potent inhibitors .
3. Cytotoxicity Studies
Cytotoxicity assessments in cell lines such as HT-22 and BV-2 have demonstrated that certain derivatives of this compound can exert significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can modulate the cytotoxic profile .
Case Studies
Several case studies have been documented regarding the biological implications of this compound:
Case Study 1: Antimalarial Efficacy
A study focused on optimizing dihydroquinazolinone derivatives reported that incorporating polar functionalities improved solubility and stability without sacrificing antiparasitic activity. The lead compound showed a 30% reduction in parasitemia in a P. berghei mouse model at a dosage of 40 mg/kg .
Case Study 2: GSK-3β Inhibition
In another investigation into GSK-3β inhibitors, a compound structurally related to this compound exhibited an IC50 value of 8 nM , demonstrating its potential as a therapeutic agent for conditions like Alzheimer's disease where GSK-3β plays a pivotal role .
Q & A
Q. What are the optimal synthetic routes for (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key intermediates like boronic esters or aryl halides are coupled using triphenylphosphine ligands and Pd(PPh₃)₄ catalysts . Yield optimization depends on:
- Temperature : Reactions at 80–100°C improve coupling efficiency.
- Solvent system : Toluene/ethanol mixtures (3:1) minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) achieves >95% purity .
Q. How can structural characterization resolve ambiguities in spectroscopic data for this compound?
Confirmation of structure requires:
- ¹H/¹³C NMR : Peaks at δ 1.3 ppm (tetramethyl groups) and δ 7.2–7.8 ppm (aromatic protons) validate the dioxaborolane and phenyl groups .
- Mass spectrometry (MS) : A molecular ion peak at m/z 297 [M+H]⁺ confirms the molecular formula C₁₃H₁₈BNO₂ .
- Elemental analysis : Discrepancies >0.3% in C/H/N ratios suggest impurities requiring recrystallization .
Q. What strategies mitigate instability during storage or handling?
- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis of the boronate ester .
- Solubility : Use anhydrous DMSO or THF to avoid decomposition; solubility in water is <0.1 mg/mL .
Advanced Research Questions
Q. How do electronic effects of the dioxaborolane group influence reactivity in cross-coupling reactions?
The electron-deficient boron center enhances electrophilic substitution, enabling regioselective coupling with aryl halides. Computational studies (DFT) show a 0.5 eV reduction in activation energy compared to non-boron analogs . Experimental validation via Hammett plots (σ⁺ = +0.78) confirms para-directing behavior .
Q. What methodologies reconcile contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase inhibition assays) arise from:
- Solvent effects : DMSO concentrations >1% reduce bioactivity .
- Assay type : Radioligand binding vs. cell viability assays yield divergent results due to off-target interactions .
- Structural analogs : Substitution at the methanamine group (e.g., hydrochloride salts) alters binding kinetics .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : The boronate ester interacts with serine residues (e.g., Ser536 in TNF-α) via hydrogen bonding (ΔG = –8.2 kcal/mol) .
- MD simulations : Stability of ligand-protein complexes over 50 ns correlates with experimental IC₅₀ values (R² = 0.89) .
Q. What analytical techniques differentiate this compound from structurally similar boronate esters?
| Parameter | This Compound | Closest Analog (CAS 14089744) |
|---|---|---|
| Retention time (HPLC) | 8.2 min | 7.9 min |
| LogP | 2.1 ± 0.2 | 1.8 ± 0.3 |
| ¹¹B NMR shift | 29.5 ppm | 28.7 ppm |
| Differences arise from the methanamine group’s electron-donating effects . |
Methodological Notes
- Suzuki-Miyaura protocol : Use 5 mol% Pd catalyst and 2 eq. K₂CO₃ for >80% yield .
- Stability testing : Monitor decomposition via TLC (Rf = 0.4 in hexane/EtOAc) weekly .
- Bioactivity assays : Pre-equilibrate compounds in assay buffer for 30 min to avoid solvent artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
